molecular formula C11H15NO6S B1269283 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid CAS No. 327093-76-5

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B1269283
CAS No.: 327093-76-5
M. Wt: 289.31 g/mol
InChI Key: UVZGQTDQOZDFRW-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid (HEMSB) is a synthetic compound that has been used in a variety of scientific research applications. It is a sulfonamide derivative of 2-methoxybenzoic acid, and has been used in a number of fields including biochemistry, physiology, and pharmacology. HEMSB has been used in the synthesis of drugs, as a biochemical reagent, and as a biological marker.

Scientific Research Applications

Synthesis and Intermediates

  • 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid is utilized in chemical synthesis. For instance, a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, is synthesized from 4-amino-2-hydroxybenzoic acid, serving as an intermediate for amisulpride, showcasing the importance of such compounds in pharmaceutical synthesis (Wang Yu, 2008).

Chemical Properties and Analysis

  • The compound's chemical structure and properties are critical for its applications. Research on related compounds, such as bromophenol derivatives from the red alga Rhodomela confervoides, provides insights into their spectroscopic characterization, including IR, EIMS, and NMR, which are essential for understanding and manipulating these compounds (Jielu Zhao et al., 2004).

Role in Biological Systems

  • Studies on similar compounds, like 5-hydroxy-3-mercapto-4-methoxybenzoic acid, have explored their role in biological systems, such as inhibiting catechol O-methyltransferase (COMT). This highlights the potential biological and pharmacological significance of this compound in enzyme regulation and interaction (R. Borchardt & J. Huber, 1982).

Pharmacological Potential

  • Research into compounds like N-(3-(tert.amino)propyl)-5-sulfamoyl-2-methoxybenzamides demonstrates the exploration of similar molecules for their potential pharmacological effects, such as indications of psychotropic activity, suggesting avenues for the application of this compound in drug development (V. Valenta et al., 1990).

Analytical Techniques

  • The development of analytical methods, such as high-performance thin-layer chromatography and scanning densitometry for analyzing similar compounds, underscores the importance of accurate and reliable analytical techniques in the quality control and purity assessment of pharmaceuticals containing this compound and related substances (D. Agbaba et al., 1999).

Properties

IUPAC Name

5-[2-hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-12(5-6-13)19(16,17)8-3-4-10(18-2)9(7-8)11(14)15/h3-4,7,13H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZGQTDQOZDFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353260
Record name 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327093-76-5
Record name 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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